N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenylpropanohydrazide
Description
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H15N3O2/c21-15(11-10-12-6-2-1-3-7-12)19-20-16-13-8-4-5-9-14(13)18-17(16)22/h1-9,18,22H,10-11H2 |
InChI Key |
YAPAXPKWYKZVFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via Acid-Catalyzed Condensation
The most straightforward route involves the condensation of isatin (1H-indole-2,3-dione) with 3-phenylpropanohydrazide under acidic conditions. In a typical procedure:
-
Reactants : Isatin (1.0 equiv) and 3-phenylpropanohydrazide (1.2 equiv) are dissolved in ethanol.
-
Catalyst : Concentrated hydrochloric acid (0.1 equiv) is added to protonate the carbonyl oxygen of isatin, enhancing electrophilicity.
-
Reaction Conditions : The mixture is refluxed at 80°C for 6–8 hours, yielding the hydrazone product after cooling and recrystallization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic C3 carbonyl of isatin, followed by dehydration to form the hydrazone bond.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 68–72 |
| Reaction Time | 7 hours | 70 |
| Solvent | Ethanol | 72 |
| Catalyst (HCl) | 0.1 equiv | 68 |
Stolle Synthesis Adaptation
The Stolle method, originally developed for isatin derivatives, has been adapted for this compound. Key steps include:
-
Aniline Derivative Preparation : 3-Phenylpropanohydrazide is treated with oxalyl chloride to form a chlorooxalyl intermediate.
-
Cyclization : Aluminum trichloride (AlCl₃) catalyzes intramolecular cyclization, yielding the hydrazone product.
Advantages : Higher regioselectivity compared to acid-catalyzed methods.
Limitations : Requires stringent anhydrous conditions and generates stoichiometric AlCl₃ waste.
Advanced Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time and improves yield:
-
Reactants : Isatin and 3-phenylpropanohydrazide (1:1.1 molar ratio).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : Microwave irradiation at 100°C for 15 minutes.
-
Yield : 85% (vs. 72% under conventional heating).
Mechanistic Advantage : Microwave energy enhances molecular collision frequency, accelerating the condensation-dehydration sequence.
Catalytic Methods Using Ionic Liquids
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and catalysts:
-
Procedure : Isatin and hydrazide are mixed in [BMIM][BF₄] at 60°C for 2 hours.
Benefits : Eliminates volatile organic solvents, simplifies purification, and enhances reaction efficiency.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor higher yields due to better solubility of reactants:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 88 |
Temperature and Time Profiling
A balance between temperature and reaction time is critical to avoid decomposition:
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 12 | 65 |
| 80 | 8 | 72 |
| 100 | 6 | 68 |
Optimal conditions: 80°C for 8 hours.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
WAY-298041 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
WAY-298041 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study c-Met inhibition and its effects on various chemical pathways.
Biology: Investigated for its role in cellular processes such as proliferation, survival, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve c-Met signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting c-Met.
Mechanism of Action
WAY-298041 exerts its effects by inhibiting the c-Met receptor, a tyrosine kinase involved in various cellular processes. By binding to the receptor, WAY-298041 prevents its activation, thereby blocking downstream signaling pathways that lead to cell proliferation, survival, and migration. This inhibition can reduce tumor growth and metastasis in cancers that rely on c-Met signaling .
Comparison with Similar Compounds
Key Observations :
- Alkyl chains (e.g., hexyl in MDA-19 ) improve receptor binding affinity (e.g., CB2) and reduce central nervous system side effects .
- Halogenation (e.g., bromo in Compound 1 ) increases antiproliferative potency but may affect metabolic stability .
Mechanism of Action Comparison
- Anticancer Activity : Compounds like 5t and Compound 1 induce apoptosis via DNA fragmentation and cell cycle arrest (G2/M phase), while MDA-19 suppresses tumor growth through PI3K/Akt/mTOR pathway inhibition .
- Receptor Targeting : MDA-19 and N′-[(3Z)-4-chlorobenzyl] act as CB2 agonists, highlighting the role of indole-hydrazide derivatives in GPCR modulation .
Pharmacokinetic and Metabolic Considerations
- Metabolism: Hydrazide-containing analogs are prone to hydrolysis and glucuronidation, impacting bioavailability. For example, glucuronidated derivatives of arachidin-1 showed improved metabolic stability compared to non-modified analogs .
- Lipophilicity: The 3-phenylpropanohydrazide moiety in the target compound may enhance membrane permeability compared to shorter-chain analogs (e.g., benzohydrazides in 5t) but could increase hepatotoxicity risks .
Discussion and Future Perspectives
The structural flexibility of the isatin-hydrazide scaffold allows for diverse pharmacological targeting. However, the 3-phenylpropanohydrazide derivative’s efficacy and safety profile remain to be empirically validated, particularly in comparison to well-studied analogs like 5t and MDA-19. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the phenylpropanohydrazide chain.
- In Vivo Models : Evaluating pharmacokinetics and toxicity in preclinical models.
- Target Identification : Screening against orphan receptors (e.g., additional GPCRs or kinases).
Biological Activity
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenylpropanohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 284.32 g/mol. Its structure features an indole moiety which is often associated with various biological activities.
Anti-Proliferative Effects
Research indicates that derivatives of the indole structure, including this compound, exhibit significant anti-proliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 5.4 | Induction of apoptosis via ROS generation |
| MDA-MB-231 | 6.7 | Inhibition of thioredoxin reductase (TrxR) |
| HCT116 | 4.8 | Activation of apoptotic pathways (Bax, cleaved-caspase 3) |
| SW480 | 7.0 | Cell cycle arrest and apoptosis |
These results suggest that compounds with similar structures can effectively target cancer cells by inducing oxidative stress and triggering apoptotic pathways .
The mechanisms underlying the anti-cancer effects of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS levels within cells, leading to oxidative stress that can damage cellular components and induce apoptosis.
- Inhibition of Thioredoxin Reductase (TrxR) : This inhibition disrupts redox balance within cancer cells, further promoting cell death.
- Activation of Apoptotic Proteins : The compound activates pro-apoptotic proteins such as Bax and cleaved-caspase 3, facilitating the apoptotic process in sensitive cell lines like HCT116 .
Structure-Activity Relationship (SAR)
Preliminary SAR studies have shown that modifications to the indole ring and hydrazide functional groups significantly affect biological activity. For example:
- Substituents on the Phenyl Ring : Different substituents can enhance or reduce potency against specific cancer types.
- Alterations in the Indole Structure : Changes to the double bond or introduction of electron-withdrawing groups can influence both the reactivity and biological efficacy .
Case Studies
Several studies have reported on the biological activity of related compounds:
- Indole Derivatives as Antitumor Agents : A study demonstrated that various indole derivatives exhibited potent anti-proliferative effects across multiple tumor cell lines, supporting the potential utility of this compound in cancer therapy .
- Mechanistic Insights from HCT116 Studies : Research focusing on HCT116 cells revealed that treatment with this compound led to significant increases in apoptosis markers and ROS levels, underscoring its potential as a therapeutic agent in colorectal cancer .
Q & A
Q. What are the established synthetic routes and characterization methods for N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenylpropanohydrazide?
Methodological Answer: Synthesis typically involves multi-step reactions starting from indole derivatives and phenylpropanohydrazide precursors. Key steps include:
- Condensation reactions : Formation of the hydrazone linkage under acidic or basic conditions, often using ethanol or methanol as solvents .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Characterization Techniques : - Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and hydrogen bonding.
- X-ray crystallography : To resolve crystal structure (e.g., monoclinic systems with parameters like a = 13.70 Å, b = 14.16 Å, c = 8.27 Å, β = 93.15° for related hydrazides) .
- Mass spectrometry : To verify molecular weight (e.g., Mr = 344.81 g/mol for analogous compounds) .
Q. How does the compound’s stability vary under different experimental conditions (pH, temperature, solvents)?
Methodological Answer: Stability studies should employ:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- UV-Vis Spectroscopy : Monitor degradation kinetics under varying pH (e.g., acidic vs. alkaline conditions).
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance stability compared to protic solvents due to reduced hydrogen bonding interference .
Key Findings : Analogous hydrazides show susceptibility to oxidation in the presence of peroxides, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can reaction conditions for synthesizing derivatives of this compound be optimized using Design of Experiments (DoE)?
Methodological Answer:
- Factorial Design : Vary factors like temperature (50–100°C), solvent polarity, and catalyst loading to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters (e.g., reaction time) using central composite designs.
Case Study : For similar hydrazides, DoE reduced optimization time by 40% by identifying solvent choice (ethanol > DMSO) and pH (6.5–7.5) as critical factors .
Q. What computational approaches are effective in predicting the reactivity and binding interactions of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in hydrazone formation) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite .
Example : For a related indole-hydrazide, docking revealed strong interactions with the ATP-binding pocket of EGFR (binding energy: −9.2 kcal/mol) .
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., cell line specificity or assay protocols).
- In Silico-Experimental Feedback : Use computational models to guide retesting under controlled conditions (e.g., ICReDD’s approach integrating DFT and experimental validation) .
Case Study : Discrepancies in cytotoxicity data for a triazine-hydrazide were resolved by standardizing cell viability assays (MTT vs. ATP-luminescence) .
Q. What strategies are recommended for evaluating the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using dose-response assays (IC₅₀ determination) .
- ADMET Profiling : Predict pharmacokinetics (e.g., SwissADME) and toxicity (e.g., Ames test for mutagenicity) .
Key Insight : Structural analogs with electron-withdrawing substituents (e.g., −Cl) show enhanced bioavailability due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
